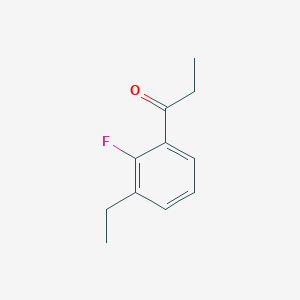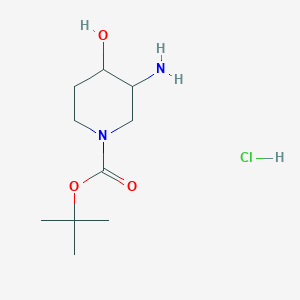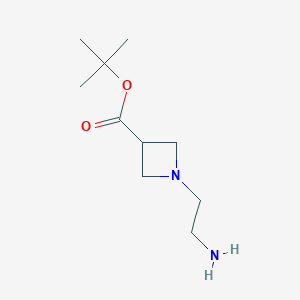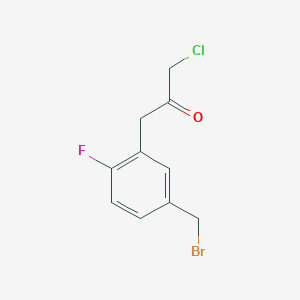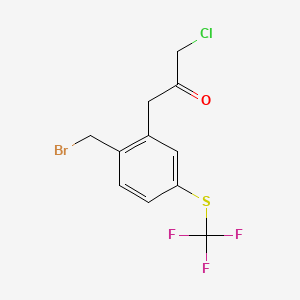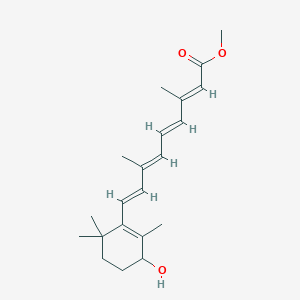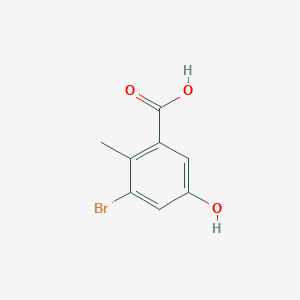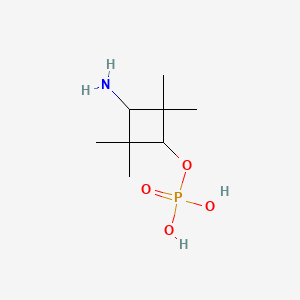
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with amino and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate typically involves multi-step organic synthesis. The starting materials and specific reaction conditions can vary, but common steps include the formation of the cyclobutane ring, introduction of the amino group, and phosphorylation. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and phosphate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride: A potent inhibitor of ornithine aminotransferase.
Saxagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Uniqueness
(1s,3s)-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol phosphate is unique due to its specific structural features, such as the tetramethyl-substituted cyclobutane ring and the presence of both amino and phosphate groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H18NO4P |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
(3-amino-2,2,4,4-tetramethylcyclobutyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H18NO4P/c1-7(2)5(9)8(3,4)6(7)13-14(10,11)12/h5-6H,9H2,1-4H3,(H2,10,11,12) |
Clé InChI |
UTOUGRKQWAEEJA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C1OP(=O)(O)O)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



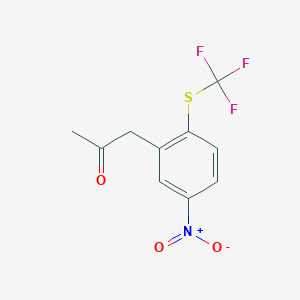
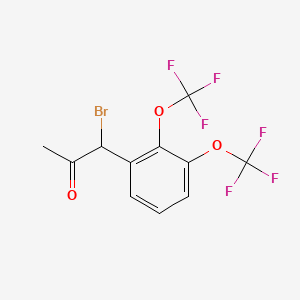
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)

